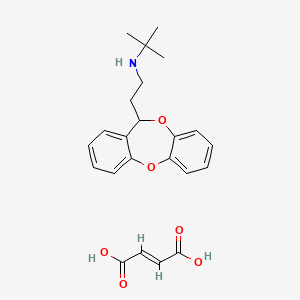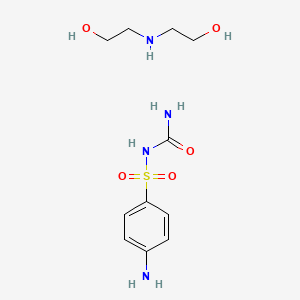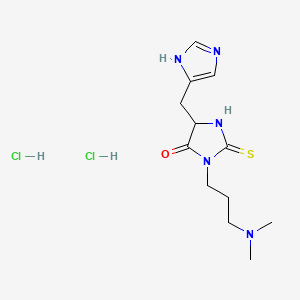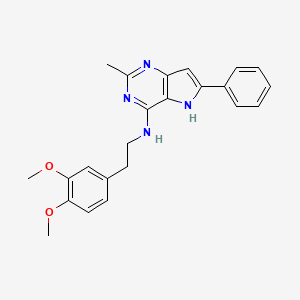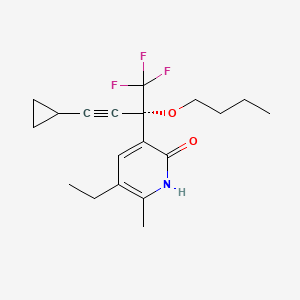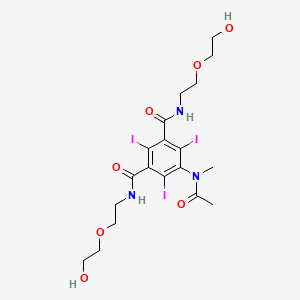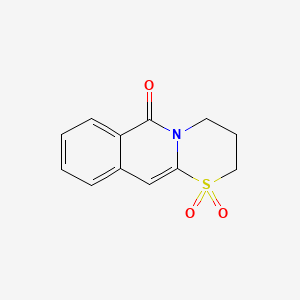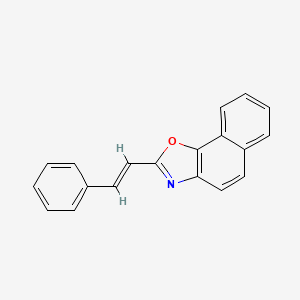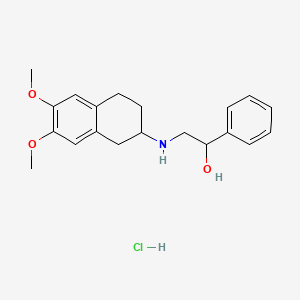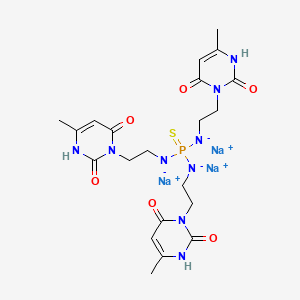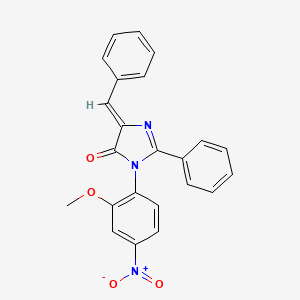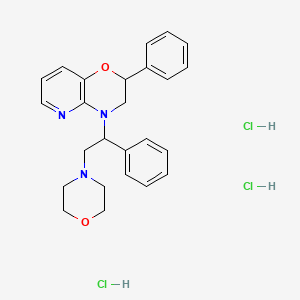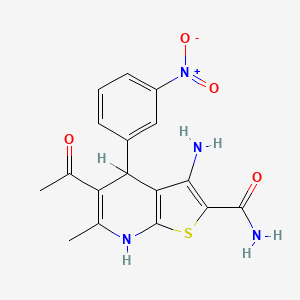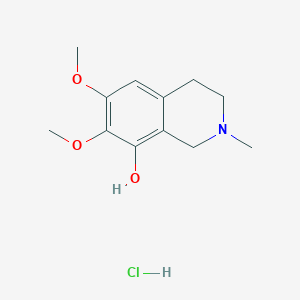
Anhalidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhalidine hydrochloride is a naturally occurring tetrahydroisoquinoline-based alkaloid. It is primarily isolated from the cactus species Lophophora williamsii and has also been detected in other cacti and several species of Acacia . This compound is part of a family of alkaloids structurally related to mescaline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anhalidine hydrochloride typically involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with methyl iodide under basic conditions to form the corresponding N-methyl derivative. This intermediate is then subjected to demethylation using boron tribromide to yield anhalidine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is purified using crystallization techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Anhalidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Anhalidine can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert anhalidine to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the anhalidine structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroanhalidine.
Substitution: Various substituted anhalidine derivatives.
Applications De Recherche Scientifique
Anhalidine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of anhalidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This compound binds to receptors in the central nervous system, leading to altered neurotransmitter release and uptake . This modulation can result in various physiological and psychological effects .
Comparaison Avec Des Composés Similaires
Mescaline: Structurally related to anhalidine and shares similar psychoactive properties.
Pellotine: Another tetrahydroisoquinoline alkaloid found in cacti.
Hordenine: An alkaloid with similar pharmacological effects.
Uniqueness: Anhalidine hydrochloride is unique due to its specific structural features and its ability to modulate multiple neurotransmitter systems simultaneously. This makes it a valuable compound for research into complex biochemical pathways and potential therapeutic applications .
Propriétés
Numéro CAS |
2245-89-8 |
|---|---|
Formule moléculaire |
C12H18ClNO3 |
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-13-5-4-8-6-10(15-2)12(16-3)11(14)9(8)7-13;/h6,14H,4-5,7H2,1-3H3;1H |
Clé InChI |
WKXYPQOQUQVXMC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C(=C2C1)O)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


